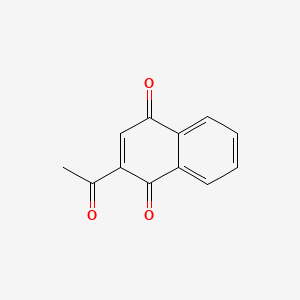
2-Acetyl-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of an acetyl group at the 2-position of the naphthoquinone structure, which significantly influences its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-1,4-naphthoquinone can be synthesized through several methods, including the acylation of 1,4-naphthoquinone using acetic anhydride in the presence of a suitable catalyst such as pyridine. The reaction typically proceeds under mild conditions, and the product can be purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-1,4-naphthoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the acetyl group, which makes the compound more reactive compared to its parent naphthoquinone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzoquinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Substitution reactions can produce a variety of substituted naphthoquinones, depending on the nucleophile used.
Scientific Research Applications
Medicine: It exhibits antibacterial, antifungal, and anticancer properties, making it a candidate for the development of new therapeutic agents.
Agriculture: The compound has been investigated for its use as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Industry: It is used as a precursor in the synthesis of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-Acetyl-1,4-naphthoquinone exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The acetyl group enhances the compound's ability to bind to these targets, leading to the inhibition of specific biological pathways. For example, in the case of antibacterial activity, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic processes.
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone
2-Methyl-1,4-naphthoquinone
2-Ethyl-1,4-naphthoquinone
2-Propyl-1,4-naphthoquinone
Properties
CAS No. |
5813-57-0 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-acetylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6H,1H3 |
InChI Key |
LKDQLNOZQAMIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















